molecular formula C20H28N4O2S2 B431402 12-ethyl-3-hexylsulfanyl-7,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

12-ethyl-3-hexylsulfanyl-7,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

Cat. No.: B431402
M. Wt: 420.6g/mol
InChI Key: RZTQGDNALOJWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethyl-1-(hexylsulfanyl)-4,7-dimethyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes a pyrano, thieno, triazolo, and pyrimidinone moiety. Its intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-1-(hexylsulfanyl)-4,7-dimethyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-ethyl-1-(hexylsulfanyl)-4,7-dimethyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 7-ethyl-1-(hexylsulfanyl)-4,7-dimethyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a reduction in oxidative stress and inflammation. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-ethyl-1-(hexylsulfanyl)-4,7-dimethyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is unique due to its specific combination of functional groups and heterocyclic rings. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C20H28N4O2S2

Molecular Weight

420.6g/mol

IUPAC Name

12-ethyl-3-hexylsulfanyl-7,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

InChI

InChI=1S/C20H28N4O2S2/c1-5-7-8-9-10-27-19-22-21-18-23(4)16(25)15-13-11-20(3,6-2)26-12-14(13)28-17(15)24(18)19/h5-12H2,1-4H3

InChI Key

RZTQGDNALOJWPV-UHFFFAOYSA-N

SMILES

CCCCCCSC1=NN=C2N1C3=C(C4=C(S3)COC(C4)(C)CC)C(=O)N2C

Canonical SMILES

CCCCCCSC1=NN=C2N1C3=C(C4=C(S3)COC(C4)(C)CC)C(=O)N2C

Origin of Product

United States

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